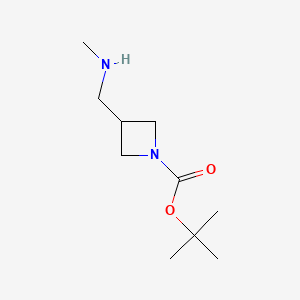

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate

Description

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate (CAS: 1049730-81-5) is a protected azetidine derivative featuring a methylamino-methyl substituent at the 3-position of the azetidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances stability during synthetic processes, while the azetidine scaffold provides conformational rigidity, making it valuable in medicinal chemistry for drug discovery . This compound is often utilized as an intermediate in synthesizing bioactive molecules, including kinase inhibitors and receptor modulators .

Properties

IUPAC Name |

tert-butyl 3-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)5-11-4/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDGYTKISRFVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676712 | |

| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049730-81-5 | |

| Record name | tert-Butyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as dichloromethane, and the product is purified using techniques like column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary amine and adjacent methylamino group participate in nucleophilic substitutions. For example:

Reaction with Electrophilic Reagents

-

Chloroalkylation : Reacts with chloroethyl thieno[2,3-d]pyrimidine in tetrahydrofuran (THF) at 70°C to form thienopyrimidine derivatives, achieving 81.9% yield (Fig. 1A) .

-

Acylation : Couples with activated carboxylic acids (e.g., 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid) using HBTU/DIEA in DMF, yielding amide intermediates for drug candidates .

Conditions :

-

Solvents: THF, DMF, dichloromethane (DCM)

-

Catalysts: N,N-Diisopropylethylamine (DIEA), triethylamine

-

Temperature: 0°C to 70°C

Amidation and Coupling Reactions

The methylamino group facilitates amide bond formation, a key step in peptide-mimetic drug synthesis.

Example Protocol :

-

Activation : Carboxylic acids (e.g., pyrazin-3-yl derivatives) are activated with oxalyl chloride/DMF in DCM at 0°C .

-

Coupling : The activated acid reacts with the methylamino group of the azetidine derivative, followed by tert-butyl deprotection with trifluoroacetic acid (TFA) to yield primary amine intermediates .

| Reagent System | Yield (%) | Application |

|---|---|---|

| EDCI/HOBt/DIEA in DMF | 67–81 | Anticancer agent intermediates |

| Oxalyl chloride/DMF in DCM | 54–80 | Neurological drug scaffolds |

Alkylation and Reductive Amination

The methylamino moiety undergoes alkylation to introduce diverse substituents:

Reductive Amination :

-

Reacts with aldehydes/ketones (e.g., cyclopentanone) in the presence of sodium triacetoxyborohydride (STAB) to form secondary amines, achieving 54% yield .

Alkylation :

-

Benzylation using benzyl chloroformate under basic conditions (triethylamine/DCM) yields protected intermediates for further functionalization .

Deprotection of the tert-Butyl Group

The tert-butyl carboxylate group is cleaved under acidic conditions to generate free amines:

Conditions :

Applications :

-

Post-deprotection, the azetidine amine serves as a nucleophile in subsequent reactions (e.g., sulfonylation, urea formation) .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous azetidine derivatives show:

-

Oxidation : Benzylamino groups form N-oxides under mild oxidants (e.g., mCPBA).

-

Reduction : Nitriles or imines on the azetidine ring reduce to amines using Pd/C or NaBH4 .

Hydrolysis and Esterification

The ester group undergoes hydrolysis:

Basic Hydrolysis :

-

Reacts with NaOH/MeOH to yield carboxylic acids, which are further functionalized (e.g., converted to amides) .

Acid-Catalyzed Transesterification :

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases .

This compound’s versatility in nucleophilic, coupling, and deprotection reactions underscores its utility as a scaffold in drug discovery. Advances in catalytic systems (e.g., flow chemistry) could further enhance its synthetic applications.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity and specificity towards biological targets .

Potential Therapeutic Applications

- The compound has shown promise in developing drugs that interact with neurotransmitter receptors and enzymes. Its potential as an efflux-pump inhibitor suggests it may enhance the efficacy of other therapeutic agents by preventing their expulsion from cells.

Organic Synthesis

Versatile Building Block

- In organic chemistry, this compound serves as a versatile building block for constructing complex molecules. It is particularly valuable for synthesizing heterocyclic compounds and spirocyclic structures, which are essential in medicinal chemistry.

Synthetic Routes

- The synthesis typically involves reactions with azetidine derivatives, tert-butyl chloroformate, and methylamine under controlled conditions to ensure high yield and purity. This multi-step synthetic route allows for precise construction of the desired compound.

Biochemical Research

Enzyme Inhibition Studies

- The compound is employed in studies related to enzyme inhibition and receptor binding. Research indicates its interactions with specific enzymes could lead to therapeutic applications for metabolic disorders by modulating enzyme activity.

Biological Activity

- Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE), highlighting its potential role in neurological research .

Material Science

Development of New Materials

- In material science, this compound finds applications in creating polymers with specific properties for industrial use. Its unique structure allows for the design of materials with tailored functionalities, which can be critical for various applications .

Analytical Chemistry

Improving Detection Methods

Mechanism of Action

The mechanism of action of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Azetidine Derivatives with Amino/Alkylamino Substituents

Key Findings :

Derivatives with Extended Functional Groups

Key Findings :

- The bromophenyl derivative (CAS 887589-86-8) is tailored for Suzuki-Miyaura couplings but requires stringent safety protocols due to bromine’s reactivity .

- The cyanomethyl-pyrrolopyrimidine analog (MW 509.68) demonstrates high yields (97.6%) in JAK inhibitor synthesis, highlighting its role in targeted drug design .

Derivatives with Ester/Carboxylate Modifications

Key Findings :

- Ethylidene esters (e.g., CAS N/A) exhibit tunable reactivity based on the alkoxy group, enabling controlled functionalization .

Biological Activity

Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, a compound with the chemical formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is a four-membered saturated nitrogen-containing heterocycle. The tert-butyl group provides steric hindrance, potentially influencing the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar activities .

2. Anticancer Properties

The potential anticancer activity of azetidine derivatives has been explored in several studies. These compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The specific pathways involved often include the modulation of cell cycle regulators and apoptotic factors .

3. Enzyme Inhibition

Preliminary studies suggest that this compound may interact with specific enzymes or receptors in the body, potentially modulating their activity. For example, some azetidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Binding to Enzymes: The compound may bind to active sites of enzymes, inhibiting their function.

- Cell Signaling Modulation: It could influence signaling pathways related to cell proliferation and survival.

- Induction of Apoptosis: By activating apoptotic pathways, the compound may lead to programmed cell death in cancer cells.

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of azetidine derivatives:

Q & A

Q. What are the common synthetic routes for tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate?

The synthesis typically involves functionalizing the azetidine ring. A general approach includes:

- Substitution reactions : Reacting tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methylamino group .

- Reductive amination : Using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to convert a primary amine intermediate to the methylamino derivative .

- Boc protection : Ensuring the tert-butoxycarbonyl (Boc) group remains intact during synthesis to prevent undesired side reactions .

Q. How is the compound characterized post-synthesis?

Characterization relies on:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm regiochemistry and purity. For example, the Boc group’s carbonyl signal appears at ~165 ppm in ¹³C NMR .

- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₁H₂₁N₂O₂) and fragmentation patterns .

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization) .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : As a precursor for bioactive molecules targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., GPCR ligands) .

- Chemical biology : Incorporation into probes for studying protein-ligand interactions due to its rigid azetidine scaffold .

- Method development : Testing novel synthetic routes for heterocyclic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Use statistical models to evaluate variables (temperature, solvent, catalyst loading). For example, flow chemistry systems enable precise control of residence time and mixing .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to minimize byproducts .

- Workup optimization : Employ silica gel chromatography or recrystallization for purification, guided by TLC monitoring .

Q. What analytical methods resolve contradictions in reported spectral data?

- 2D NMR (COSY, HSQC) : Assign ambiguous proton environments, such as distinguishing methylamino protons from solvent artifacts .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen connectivity in complex spectra .

- Cross-validation : Compare data with structurally similar compounds (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) to identify systematic errors .

Q. How to design experiments to study its biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .

- Cellular uptake studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular localization via confocal microscopy .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., altering the methylamino group) and correlate structural changes with activity .

Q. What safety precautions are recommended when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.